Home > Products > Inhibitors/Agonists P456 > Triflupromazine hydrochloride
Triflupromazine hydrochloride - 1098-60-8

Triflupromazine hydrochloride

Catalog Number: EVT-286844
CAS Number: 1098-60-8
Molecular Formula: C18H20ClF3N2S
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triflupromazine hydrochloride is a phenothiazine derivative with applications in various scientific research fields. [, , , , , , , , , ]

Future Directions
  • Detailed Mechanistic Studies: Investigating the precise mechanisms underlying its interactions with biological systems like proteins and membranes is crucial. [] These studies can clarify its role in influencing cellular processes and potential therapeutic applications.
  • Novel Drug Delivery Systems: Exploring its use in developing targeted drug delivery systems by exploiting its interactions with biopolymers like chitosan and pectin is promising. [, ] This could lead to more efficient and controlled drug release mechanisms.
  • Biomaterial Applications: Investigating its incorporation into biomaterials for applications in tissue engineering and regenerative medicine based on its interactions with biological molecules is a potential area of interest. []
Classification

Triflupromazine hydrochloride is classified as a phenothiazine derivative and is recognized for its antipsychotic and antiemetic properties. It is often used in clinical settings to treat various psychiatric conditions, particularly in patients experiencing psychomotor agitation or severe anxiety.

Synthesis Analysis

The synthesis of triflupromazine hydrochloride involves several key steps that include condensation reactions and purification processes. A notable method for its preparation includes:

  1. Condensation Reaction: The process begins with the reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent. This reaction occurs under specific conditions where the pH is maintained between 9 and 12, and the temperature ranges from 80 to 120 degrees Celsius. A catalyst is typically employed to facilitate this reaction, leading to the formation of a crude product known as trifluoperazine .
  2. Purification: The crude trifluoperazine product undergoes purification by converting it into trifluoperazine sodium oxalate, followed by treatment with an alkali to revert it to trifluoperazine. This step enhances the purity of the compound .
  3. Salt Formation: Finally, the purified trifluoperazine undergoes a salt-forming reaction with hydrochloric acid to yield triflupromazine hydrochloride .

This synthetic route is noted for its simplicity and cost-effectiveness, making it suitable for industrial production.

Molecular Structure Analysis

Triflupromazine hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Formula: C18_{18}H19_{19}F3_{3}N2_{2}S
  • Molecular Weight: Approximately 352.417 g/mol
  • IUPAC Name: Dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine

The molecular structure features:

  • A phenothiazine core, which consists of a sulfur atom and two nitrogen atoms within a three-ring system.
  • A trifluoromethyl group attached to one of the phenyl rings, contributing to its pharmacological properties.
  • A dimethylaminopropyl side chain that enhances its interaction with neurotransmitter receptors .

Structural Data

  • InChI Key: XSCGXQMFQXDFCW-UHFFFAOYSA-N
  • SMILES Representation: CN(C)CCCN1C2=CC=CC=C2SC2=C1C=C(C=C2)C(F)(F)F
Chemical Reactions Analysis

Triflupromazine hydrochloride participates in various chemical reactions primarily related to its pharmacological activities:

  1. Dopamine Receptor Antagonism: The compound effectively binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is crucial for its antipsychotic effects, as it reduces dopaminergic transmission in the brain .
  2. Antiemetic Activity: Triflupromazine also blocks serotonin receptors (5HT2B_{2B}) and muscarinic acetylcholine receptors (M1 and M2), contributing to its ability to prevent nausea and vomiting by acting on the chemoreceptor trigger zone in the central nervous system .
  3. Metabolic Pathways: In vivo studies indicate that triflupromazine undergoes metabolic transformations involving oxidation and conjugation, leading to various metabolites that may retain some pharmacological activity .
Mechanism of Action

The mechanism of action of triflupromazine hydrochloride primarily involves:

  • Dopamine Receptor Blockade: By antagonizing dopamine D2 receptors in the central nervous system, triflupromazine reduces symptoms associated with psychosis and agitation.
  • Serotonin Receptor Interaction: The blockade of serotonin receptors contributes to its antiemetic effects, particularly in mitigating nausea induced by chemotherapy or other triggers.
  • Vagal Nerve Influence: The drug also affects vagal nerve activity in the gastrointestinal tract, further enhancing its antiemetic properties by reducing gastrointestinal motility .
Physical and Chemical Properties Analysis

Triflupromazine hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Poorly soluble in water (0.0018 mg/mL), which can affect bioavailability.
  • LogP (Partition Coefficient): Approximately 5.54, indicating lipophilicity which aids in crossing biological membranes.
  • pKa: The strongest basic pKa is around 9.2, influencing its ionization at physiological pH levels .

Additional Properties

  • Polar Surface Area: 6.48 Ų
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 5

These properties are critical for understanding the drug's pharmacokinetics and dynamics.

Applications

Triflupromazine hydrochloride has several important applications in clinical settings:

  1. Antipsychotic Treatment: It is widely used for managing schizophrenia, particularly effective in alleviating symptoms such as hallucinations and delusions.
  2. Antiemetic Use: The compound is utilized in preventing nausea and vomiting associated with various medical treatments, including chemotherapy.
  3. Sedative Effects: It can be employed as a sedative in acute psychiatric conditions or severe agitation.
  4. Research Applications: Triflupromazine serves as a valuable tool in pharmacological research for studying dopaminergic pathways and receptor interactions.
Historical Development and Evolution of Phenothiazine Derivatives

Emergence of Triflupromazine Hydrochloride in Antipsychotic Therapeutics

Triflupromazine hydrochloride was synthesized in the late 1950s through a targeted alkylation reaction. The process involved reacting 2-trifluoromethylphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium amide (NaNH₂), a strong base facilitating the nucleophilic substitution at the N10 position. This efficient synthesis pathway, analogous to that used for chlorpromazine but employing a different starting phenothiazine, allowed for its relatively rapid development and introduction into clinical practice shortly after chlorpromazine had demonstrated the therapeutic potential of phenothiazines in schizophrenia [1] [2].

The introduction of triflupromazine represented a calculated molecular strategy to enhance the antipsychotic efficacy inherent to the phenothiazine structure. While retaining the three-carbon aliphatic side chain linked to a tertiary amine (dimethylaminopropyl group) seen in chlorpromazine – a feature associated with significant sedative and hypotensive effects – the key innovation lay in the substitution at the C2 position of the tricyclic ring system. Researchers replaced chlorine with a trifluoromethyl group (-CF₃), a highly electron-withdrawing moiety. This strategic exchange exploited the principle that electron-accepting groups at C2 significantly boost dopamine receptor affinity and consequently, antipsychotic potency. The trifluoromethyl group, being both sterically larger and more electronegative than chlorine, altered the electron density distribution of the phenothiazine ring, leading to stronger binding interactions with the newly identified dopamine D2 receptors in the mesolimbic pathway. This enhanced binding translated clinically into efficacy at potentially lower milligram doses than chlorpromazine for managing symptoms like psychomotor agitation, hallucinations, and paranoid ideations in conditions such as schizophrenia and manic-depressive psychosis [1] [5] [6].

Triflupromazine quickly gained clinical recognition under the brand name Vesprin. Its initial therapeutic applications mirrored those of chlorpromazine, primarily targeting acute psychotic episodes characterized by severe agitation and positive symptoms. However, clinicians soon noted its utility extended beyond core antipsychotic effects. Its pronounced antiemetic properties, stemming from potent blockade of dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, made it valuable for controlling nausea and vomiting. Furthermore, its significant sedative effect, though generally considered less profound than chlorpromazine's, was utilized in managing preoperative anxiety and behavioral disturbances. This combination of antipsychotic, antiemetic, and sedative actions cemented its role in mid-20th-century psychiatric and general medical practice before the advent of high-potency neuroleptics and later atypical antipsychotics [1] [5] [7].

Comparative Analysis with Early Phenothiazine Analogues (e.g., Chlorpromazine, Prochlorperazine)

A critical understanding of triflupromazine's pharmacological profile necessitates direct comparison with its structural congeners, particularly chlorpromazine (prototype aliphatic phenothiazine) and prochlorperazine (an early piperazine derivative). These comparisons highlight how subtle structural changes profoundly influence receptor interaction, clinical efficacy, and functional outcomes.

  • Structural Determinants and Receptor Binding Profile: The fundamental structural distinction lies in the C2 substituent and the N10 side chain. Triflupromazine shares the aliphatic dimethylaminopropyl side chain with chlorpromazine but differs by possessing a trifluoromethyl group (-CF₃) instead of chlorine at C2. Prochlorperazine, conversely, retains the chlorine atom at C2 but incorporates a piperazine ring (specifically, a 4-methylpiperazinyl group) in its side chain. These differences drive distinct receptor binding affinities. Triflupromazine exhibits higher affinity for dopamine D2 receptors compared to chlorpromazine due to the stronger electron-withdrawing effect of the -CF₃ group, enhancing its interaction with the receptor binding site. However, its affinity is generally lower than that of piperazine derivatives like prochlorperazine or trifluoperazine, where the rigid piperazine side chain allows optimal spatial orientation for D2 binding. Furthermore, triflupromazine demonstrates relatively stronger antagonism at muscarinic acetylcholine receptors (M1/M2) compared to both chlorpromazine and especially prochlorperazine. It also exhibits notable binding to serotonin 5-HT₂B receptors and alpha-adrenergic receptors. This complex profile – moderate D2 affinity coupled with significant muscarinic and serotonergic blockade – underlies its clinical effects [1] [5] [6].

Table 2: Comparative Receptor Binding and Functional Effects of Key Phenothiazines

Pharmacological ParameterTriflupromazineChlorpromazineProchlorperazineFunctional Implication
D2 Receptor AffinityModerate-HighModerateHighAntipsychotic efficacy, EPS risk
Muscarinic (M1/M2) AffinityHighModerate-HighLowSedation, antiemesis (central), autonomic side effects
5-HT₂B AffinityModerateModerateLow-ModeratePotential anti-migraine, valve pathology risk?
Alpha-1 Adrenergic AffinityModerateHighModerateHypotension, dizziness
H1 Histaminic AffinityModerateHighLowSedation, weight gain potential
Primary Clinical UtilityPsychosis, Agitation, N/VPsychosis, SedationN/V, Psychosis
Sedative PotencyModerateHighLowPre-operative use, agitation management
Antiemetic PotencyHighModerateVery HighChemotherapy, post-operative N/V
EPS LiabilityModerateLow-ModerateHighParkinsonism, akathisia, dystonia
  • Clinical Efficacy and Functional Outcomes: The structural and receptor binding differences translated into discernible clinical patterns. Compared to chlorpromazine, triflupromazine generally demonstrated greater milligram potency for antipsychotic effect due to its higher D2 affinity. Studies indicated efficacy in managing psychomotor excitement, paranoid states, and neurotic anxiety. Crucially, while both drugs possessed sedative properties, triflupromazine was often perceived as causing less profound sedation and lethargy than chlorpromazine. This potentially reduced cognitive blunting could be advantageous for some patients. Conversely, its antiemetic efficacy was markedly superior to chlorpromazine, approaching that of dedicated antiemetic phenothiazines like prochlorperazine. This made triflupromazine particularly useful in settings where both behavioral control and nausea suppression were required. When compared directly to piperazine derivatives like prochlorperazine, triflupromazine typically exhibited less propensity to cause acute extrapyramidal symptoms (EPS) such as dystonia and akathisia, attributable partly to its relatively lower D2 binding affinity and partly to its stronger intrinsic antimuscarinic activity, which could mitigate dopamine-blockade-induced movement disorders. However, its antipsychotic efficacy, especially for positive symptoms, was generally considered less robust than high-potency piperazines like trifluoperazine or fluphenazine, particularly in chronic or treatment-resistant schizophrenia [1] [6] [8].

  • Therapeutic Niche and Evolution: Triflupromazine occupied a specific intermediate position within the early phenothiazine landscape. It offered a balance between the potent sedation and higher autonomic side effect burden (e.g., orthostatic hypotension) associated with aliphatic phenothiazines like chlorpromazine and the pronounced EPS liability and activating/stimulating profile often seen with piperazine derivatives like prochlorperazine or trifluoperazine. This profile made it suitable for managing acute agitation with associated nausea/vomiting and for patients who required sedation but were particularly sensitive to the hypotensive effects of chlorpromazine or the acute EPS of piperazines. However, the subsequent development of even higher potency neuroleptics (both typical and atypical) and the focus on minimizing all neurological side effects gradually reduced its prominence in mainstream psychiatric practice over time, though it remains a significant example of targeted chemical modification within the phenothiazine class [1] [6] [8].

Compounds Mentioned: Chlorpromazine, Prochlorperazine, Promazine, Triflupromazine, Trifluoperazine, Fluphenazine, Thioridazine, Mesoridazine, Perphenazine, Acetophenazine, Prochlorperazine, Haloperidol, Clozapine, Olanzapine, Risperidone, Quetiapine, Aripiprazole.

Properties

CAS Number

1098-60-8

Product Name

Triflupromazine hydrochloride

IUPAC Name

N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride

Molecular Formula

C18H20ClF3N2S

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H

InChI Key

FTNWXGFYRHWUKG-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Solubility

Soluble in DMSO

Synonyms

Fluopromazine
Siquil
Trifluopromazine
Triflupromazine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.